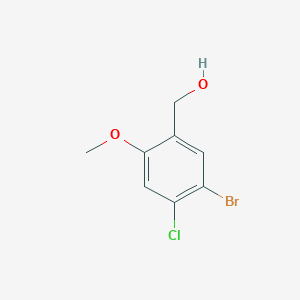

(5-Bromo-4-chloro-2-methoxyphenyl)methanol

Description

Significance of the Arylmethanol Scaffold in Contemporary Chemical Research

The arylmethanol scaffold, a fundamental structural motif in organic chemistry, consists of a phenyl group attached to a hydroxymethyl group. This arrangement provides a versatile platform for a wide array of chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, ethers, and esters, while the aromatic ring can undergo various substitution reactions. This dual reactivity allows for the construction of complex, highly functionalized molecules.

Aromatic rings are prevalent in pharmaceuticals, offering rigid structures that are crucial for binding to biological targets. jocpr.com The ability to introduce diverse substituents onto the benzene (B151609) ring enables medicinal chemists to fine-tune properties like solubility, bioavailability, and potency. fastercapital.com Consequently, arylmethanols and their derivatives are integral to the discovery and development of new drugs.

Overview of Substituent Effects (Halogens and Methoxy (B1213986) Group) on Aromatic Systems

The reactivity and regioselectivity of an aromatic ring are profoundly influenced by its substituents. In (5-Bromo-4-chloro-2-methoxyphenyl)methanol, the benzene ring is adorned with two halogen atoms (bromine and chlorine) and a methoxy group, each exerting distinct electronic and steric effects.

Halogens (Bromo and Chloro): Halogens are electronegative atoms that exhibit a dual electronic effect on aromatic rings: a deactivating inductive effect and a weakly activating resonance effect. The inductive effect, which withdraws electron density from the ring through the sigma bond, generally outweighs the resonance effect, where the lone pairs on the halogen donate electron density to the pi system. This net electron-withdrawing nature makes the aromatic ring less susceptible to electrophilic attack compared to benzene. However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, still influences the regioselectivity of reactions. In medicinal chemistry, the incorporation of halogens can enhance a compound's lipophilicity, improving its ability to cross cell membranes, and can also lead to stronger binding interactions with biological targets through halogen bonding. acs.orgtutorchase.com

Methoxy Group: The methoxy group (-OCH₃) is a strongly activating substituent. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic pi system through resonance. This electron-donating resonance effect significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent and opposite to it on the ring.

Research Landscape of this compound and Related Structural Motifs

Direct research on this compound is not extensively documented in publicly available literature. However, the strategic placement of its functional groups suggests significant potential for its application as an intermediate in various synthetic endeavors. The presence of multiple, distinct functional groups—a hydroxyl group amenable to various transformations and a polysubstituted aromatic ring with specific electronic properties—makes it an attractive building block.

The synthesis of polysubstituted aromatic compounds is a longstanding focus in organic chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. rsc.org Halogenated organic compounds, in particular, play a crucial role in the pharmaceutical industry, with a significant number of approved drugs containing at least one halogen atom. nih.gov For instance, in 2021, 14 of the 50 new drugs approved by the FDA were halogenated molecules. nih.gov The halogens in these molecules can improve their efficacy, stability, and bioavailability. tutorchase.com

Given these trends, this compound can be considered a promising, yet underexplored, platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. Its specific substitution pattern could be leveraged to synthesize complex molecules with tailored biological or physical properties. The bromo and chloro substituents offer sites for further functionalization through cross-coupling reactions, while the methoxy and hydroxyl groups provide handles for additional modifications.

Synthetic Methodologies for this compound

The synthesis of the highly substituted benzyl (B1604629) alcohol, this compound, involves multi-step strategies that can be broadly categorized into two main phases: the construction of the core substituted aromatic nucleus and the subsequent introduction of the hydroxymethyl functional group. Methodologies focus on the regioselective introduction of halogen and methoxy substituents onto the benzene ring, followed by functionalization to yield the target alcohol.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClO2 |

|---|---|

Molecular Weight |

251.50 g/mol |

IUPAC Name |

(5-bromo-4-chloro-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8BrClO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |

InChI Key |

QQRZTJLPOLCGDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CO)Br)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of 5 Bromo 4 Chloro 2 Methoxyphenyl Methanol Transformations

Mechanistic Pathways of Reductive Conversions

The reduction of the hydroxymethyl group in (5-Bromo-4-chloro-2-methoxyphenyl)methanol to a methyl group, yielding 5-Bromo-4-chloro-2-methoxy-1-methylbenzene, can proceed through several mechanistic pathways, often involving hydride transfer.

Reductive conversions of benzylic alcohols are commonly achieved using hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic benzylic carbon. The electron pair from a B-H or Al-H bond acts as the nucleophile. youtube.com

In acidic conditions, the reaction is often initiated by the protonation of the hydroxyl group, converting it into a much better leaving group (H₂O). The departure of the water molecule generates a benzylic carbocation. This intermediate is then quenched by a hydride ion from the reducing agent. An intermolecular hydride shift mechanism has also been demonstrated for the reduction of benzylic alcohols in the presence of an acid. clockss.org The stability of the benzylic carbocation intermediate is a critical factor influencing the reaction rate.

Table 1: Common Hydride Reagents and Their General Application

| Reagent | Formula | Typical Application |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduction of aldehydes and ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Stronger reducing agent; reduces aldehydes, ketones, esters, and carboxylic acids khanacademy.org |

Lewis acids play a crucial role as catalysts in the reduction of benzylic alcohols. By coordinating with the lone pair of electrons on the hydroxyl oxygen, a Lewis acid (e.g., AlCl₃, BF₃) enhances the leaving group ability of the hydroxyl moiety. This polarization of the C-O bond makes the benzylic carbon more electrophilic and susceptible to hydride attack. The coordination facilitates the departure of the hydroxyl group, promoting the formation of the benzylic carbocation intermediate, which subsequently reacts with the hydride source. This catalytic approach can lead to milder reaction conditions and increased reaction rates.

Mechanisms of Hydroxymethyl Group Derivatization

The hydroxymethyl group is a versatile functional handle that can be derivatized through oxidation or nucleophilic substitution, leading to a variety of valuable chemical intermediates.

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde : Selective oxidation to 5-Bromo-4-chloro-2-methoxybenzaldehyde (B2641546) can be achieved using milder oxidizing agents that prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation. The mechanism with chromium-based reagents generally involves the formation of a chromate (B82759) ester intermediate, followed by the elimination of the C-H proton at the benzylic position to form the C=O double bond.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 5-Bromo-4-chloro-2-methoxybenzoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄). The mechanism typically proceeds through the initial formation of the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.

Table 2: Products of Hydroxymethyl Group Derivatization

| Reaction Type | Product Name | Structure |

|---|---|---|

| Reduction | 5-Bromo-4-chloro-2-methoxy-1-methylbenzene | |

| Mild Oxidation | 5-Bromo-4-chloro-2-methoxybenzaldehyde | |

| Strong Oxidation | 5-Bromo-4-chloro-2-methoxybenzoic acid |

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions (as seen in reductions) or by converting it into a sulfonate ester (e.g., tosylate or mesylate).

Once activated, the benzylic carbon becomes an electrophilic site for attack by a wide range of nucleophiles (e.g., halides, cyanide, azide). These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. Given the potential for forming a resonance-stabilized benzylic carbocation, an Sₙ1 pathway is often favored, particularly with strong acids and non-basic nucleophiles. nih.gov For example, reaction with concentrated hydrobromic acid would protonate the hydroxyl group, which then departs as water to form a carbocation, followed by attack of the bromide ion to yield 1-Bromo-5-(bromomethyl)-2-chloro-4-methoxybenzene.

Role of Halogen and Methoxy (B1213986) Substituents in Reactivity and Selectivity

The rate and selectivity of the aforementioned transformations are profoundly influenced by the electronic properties of the methoxy, chloro, and bromo substituents on the benzene (B151609) ring. libretexts.org These effects can be understood in terms of inductive and resonance (mesomeric) contributions, which alter the electron density of the ring and stabilize or destabilize reactive intermediates like carbocations.

The chloro group at the para position withdraws electron density from the ring through its powerful -I effect, which destabilizes a benzylic carbocation.

The bromo group is at the meta position relative to the reaction center. From this position, its resonance effect is minimal, and its primary influence is a strong electron-withdrawing inductive effect (-I), which also serves to destabilize the benzylic carbocation. wikipedia.org

The Hammett equation provides a quantitative way to assess these electronic effects. The substituent constant, sigma (σ), measures the electronic influence of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

Table 3: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Primary Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | +0.12 | -0.27 | Strong +M, weak -I |

| Chloro (-Cl) | +0.37 | +0.23 | Strong -I, weak +M |

| Bromo (-Br) | +0.39 | +0.23 | Strong -I, weak +M |

Data sourced from Hammett Equation principles. wikipedia.org

Electronic and Steric Effects of Halogens (Bromine, Chlorine)

The bromine and chlorine atoms attached to the benzene ring of this compound play a dual role in influencing its reactivity through both electronic and steric effects.

The combined electronic and steric properties of bromine and chlorine in this compound are crucial in determining its reactivity profile. The following table summarizes the key electronic properties of these halogens.

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |

| Chlorine | 3.16 | Strong (-I) | Weak (+M) |

| Bromine | 2.96 | Strong (-I) | Weak (+M) |

| This table presents generally accepted values for the electronic effects of halogens. |

Electron-Donating Effects of the Methoxy Group

Positioned at the 2-position (ortho to the hydroxymethyl group), the methoxy group (-OCH₃) exerts a profound influence on the reactivity of this compound, primarily through its electronic effects.

Electronic Effects: The oxygen atom of the methoxy group possesses lone pairs of electrons, which it can donate to the aromatic ring via a strong positive mesomeric or resonance effect (+M effect). This effect significantly increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group. science.gov This electron-donating characteristic activates the ring towards electrophilic aromatic substitution. In reactions involving the benzylic carbon, the +M effect of the methoxy group can stabilize a developing positive charge on the benzylic carbon in the transition state of SN1-type reactions, thereby accelerating the rate of such reactions. nih.govresearchgate.net The methoxy group also has a moderate inductive electron-withdrawing effect (-I effect) due to the electronegativity of the oxygen atom, but the resonance effect is generally dominant in directing the reactivity of the aromatic ring. gdut.edu.cn

Steric Effects: The presence of the methoxy group at the ortho position to the hydroxymethyl group can introduce steric hindrance. This can impede the approach of bulky reagents to the benzylic carbon, potentially slowing down reactions that are sensitive to steric bulk. youtube.com The degree of steric hindrance will depend on the specific reaction and the size of the attacking species.

The interplay of the strong electron-donating resonance effect and the moderate steric hindrance of the ortho-methoxy group is a key determinant of the reaction pathways and rates for transformations of this compound.

Kinetic Studies of Key Reaction Steps

Rate-Limiting Steps in Multi-Step Syntheses

In the case of nucleophilic substitution reactions at the benzylic carbon, the nature of the rate-limiting step depends on the reaction mechanism. In an SN1 reaction, the rate-limiting step is the unimolecular formation of a carbocation intermediate. nih.gov The stability of this carbocation is crucial, and it is enhanced by electron-donating groups like the methoxy group and can be influenced by the inductive effects of the halogens. For an SN2 reaction, the rate-limiting step is the bimolecular attack of the nucleophile on the substrate. wikipedia.org Steric hindrance around the reaction center, potentially from the ortho-methoxy group, can significantly slow down SN2 reactions.

Chemical Transformations and Derivatization of 5 Bromo 4 Chloro 2 Methoxyphenyl Methanol

Functional Group Interconversions at the Methanol (B129727) Moiety

The benzylic alcohol group is amenable to several important transformations, including oxidation, esterification, etherification, and conversion to halomethyl derivatives.

The primary alcohol of (5-bromo-4-chloro-2-methoxyphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 5-bromo-4-chloro-2-methoxybenzaldehyde (B2641546), or the carboxylic acid, 5-bromo-4-chloro-2-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of the aldehyde. nih.gov For instance, manganese dioxide in dichloromethane at room temperature selectively oxidizes the alcohol to the aldehyde. Another common method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures.

Stronger oxidizing agents are required to convert the alcohol or the intermediate aldehyde to the carboxylic acid. nih.gov A common laboratory method involves the use of sodium chlorite with a phosphate buffer. The selective oxidation of aromatic alcohols to carboxylic acids can also be achieved using molecular oxygen or air under specific photolytic conditions, presenting a more environmentally friendly approach.

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |

| This compound | 5-Bromo-4-chloro-2-methoxybenzaldehyde | Manganese Dioxide | Dichloromethane | 25 | Not Specified |

| This compound | 5-Bromo-4-chloro-2-methoxybenzaldehyde | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | 88 |

| 5-Bromo-4-chloro-2-methoxybenzaldehyde | 5-Bromo-4-chloro-2-methoxybenzoic acid | Sodium Chlorite, Sodium Dihydrogenphosphate | t-Butanol, Water | 25 | 98 |

The hydroxyl group of this compound can undergo esterification by reacting with carboxylic acids, acid halides, or acid anhydrides to form the corresponding esters. nih.gov Similarly, etherification can be achieved by treating the alcohol with an alkyl, aryl, or aralkyl halide or sulfonate in the presence of a base to yield ethers. nih.gov These reactions are fundamental in modifying the properties and reactivity of the parent molecule.

The benzylic alcohol can be readily converted into a more reactive halomethyl group, typically a chloromethyl or bromomethyl derivative. This transformation is often a crucial step for subsequent nucleophilic substitution or cross-coupling reactions. Common halogenating agents for this purpose include thionyl chloride for the synthesis of 5-bromo-4-chloro-2-methoxybenzyl chloride, and phosphorus tribromide or hydrobromic acid for the corresponding bromide. nih.gov For example, treatment of this compound with thionyl chloride in dichloromethane provides the benzyl (B1604629) chloride in high yield.

Table 2: Halogenation of this compound

| Starting Material | Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| This compound | 5-Bromo-4-chloro-2-methoxybenzyl chloride | Thionyl Chloride | Dichloromethane | 0 to RT | 98 |

Reactions at the Aromatic Halogen Positions

The presence of both bromine and chlorine atoms on the aromatic ring allows for selective reactions, primarily metal-catalyzed cross-coupling reactions. The bromine atom is generally more reactive than the chlorine atom in these transformations. nih.gov

The halogenated aromatic ring is a suitable substrate for various palladium- or nickel-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 5-position. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method has been used to couple this compound with various aryl and heteroaryl boronic acids, such as thiophene-2-boronic acid.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. This compound has been successfully subjected to Sonogashira coupling with alkynes like trimethylsilylacetylene.

Table 3: Cross-Coupling Reactions of this compound Derivatives

| Starting Material | Coupling Partner | Reaction Type | Catalyst | Product |

| This compound | 2-Thiopheneboronic acid | Suzuki | Pd(dppf)Cl₂ | 2-(5-Thienyl)-4-chloro-2-methoxybenzyl alcohol |

| This compound | Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI | (5-((Trimethylsilyl)ethynyl)-4-chloro-2-methoxyphenyl)methanol |

| 5-Bromo-4-chloro-2-methoxybenzyl chloride | 2-(Trimethylsilylethynyl)thiophene | Sonogashira | Pd(OAc)₂, PPh₃, CuI | Coupled thiophene derivative |

While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides (e.g., those with strong electron-withdrawing groups), the halogen atoms on the ring can undergo displacement under certain conditions, particularly the more reactive bromine atom. nih.gov These reactions typically require strong nucleophiles and may necessitate harsh reaction conditions or the use of a catalyst to proceed efficiently.

Lithiation-Quench Reactions for Further Functionalization

The presence of a bromine atom on the aromatic ring of this compound suggests the potential for lithium-halogen exchange to form a reactive organolithium species. This intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups.

Hypothetical Reaction Scheme:

| Reactant | Reagent | Quenching Agent (Electrophile) | Potential Product |

|---|---|---|---|

| This compound | n-Butyllithium | Carbon dioxide (CO2) | 5-carboxy-4-chloro-2-methoxyphenyl)methanol |

| This compound | t-Butyllithium | N,N-Dimethylformamide (DMF) | 5-formyl-4-chloro-2-methoxyphenyl)methanol |

| This compound | n-Butyllithium | Alkyl halide (R-X) | 5-alkyl-4-chloro-2-methoxyphenyl)methanol |

This table presents a hypothetical pathway for the functionalization of this compound via a lithiation-quench sequence. The specific conditions and yields for these reactions would require experimental validation.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) is another key functional handle on the molecule, offering opportunities for modification.

Demethylation Strategies

Cleavage of the methyl ether to reveal a phenol is a common transformation. Various reagents are known to effect this change, with the choice often depending on the presence of other functional groups.

Potential Demethylation Reagents:

| Reagent | General Conditions | Potential Product |

|---|---|---|

| Boron tribromide (BBr3) | Low temperature in an inert solvent (e.g., dichloromethane) | (5-Bromo-4-chloro-2-hydroxyphenyl)methanol |

| Hydrobromic acid (HBr) | High temperature | (5-Bromo-4-chloro-2-hydroxyphenyl)methanol |

| Trimethylsilyl iodide (TMSI) | Inert solvent | (5-Bromo-4-chloro-2-hydroxyphenyl)methanol |

This table outlines potential methods for the demethylation of this compound. The optimal conditions would need to be determined empirically to maximize yield and minimize side reactions.

Functionalization of the Methoxy Group

Regioselective and Chemoselective Transformations

The substituted benzene (B151609) ring presents multiple sites for reaction, making regioselectivity a critical consideration in any transformation. The electronic effects of the bromo, chloro, methoxy, and hydroxymethyl substituents will direct incoming reagents to specific positions. Similarly, chemoselectivity, the preferential reaction of one functional group over another, is crucial for controlled synthesis.

For instance, in electrophilic aromatic substitution reactions, the activating methoxy group and the deactivating but ortho-, para-directing halogen atoms would compete to direct the incoming electrophile. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.

While this compound holds potential as a versatile building block in organic synthesis, the current body of scientific literature lacks detailed studies on its specific chemical transformations. The reaction pathways discussed above are based on established principles of organic chemistry and provide a framework for future research into the derivatization of this compound. Further experimental investigation is necessary to fully elucidate its reactivity and unlock its synthetic potential.

Structural Elucidation and Advanced Characterization of 5 Bromo 4 Chloro 2 Methoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section would delve into the specific chemical shifts, coupling constants, and through-space correlations of the molecule's atoms.

¹H NMR Spectroscopic Analysis for Proton Environments

A detailed analysis of the proton signals would be presented here. This would involve predicting the expected chemical shifts for the two aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy (B1213986) protons. The splitting patterns (e.g., singlets, doublets) and coupling constants would be used to confirm the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The carbon spectrum would be analyzed to identify all unique carbon environments within the molecule. This would include the six aromatic carbons, the methylene carbon, and the methoxy carbon. The chemical shifts would be correlated with the expected electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR data would be used to confirm the connectivity of protons and carbons.

COSY (Correlation Spectroscopy) would establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, helping to piece together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of different protons.

Elucidation of Regioisomeric Purity by NMR

NMR spectroscopy would be the primary tool to confirm the specific arrangement of the bromo, chloro, methoxy, and hydroxymethyl groups on the benzene (B151609) ring and to rule out the presence of other regioisomers.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations would include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methoxy and methylene groups, C-O stretches, and C-Br and C-Cl stretches.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The isotopic pattern of the molecular ion peak would be particularly informative due to the presence of bromine and chlorine, which have distinctive isotopic abundances. Analysis of the fragment ions would provide further confirmation of the compound's structure.

Without access to the actual spectral data for (5-Bromo-4-chloro-2-methoxyphenyl)methanol, any attempt to populate these sections would be speculative and not based on the required detailed research findings.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, such as precise mass measurements (observed vs. calculated) and elemental composition confirmation, have not been reported in the accessible literature. This technique would be critical for verifying the molecular formula, C₈H₈BrClO₂, by providing its exact mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed Electrospray Ionization Mass Spectrometry (ESI-MS) studies, including analyses of fragmentation patterns or the formation of specific adducts for this compound, are not described in the available search results. While the compound is mentioned as a chemical intermediate in patent literature, specific mass spectrometry results for this molecule are not provided google.com.

X-ray Crystallography for Solid-State Structure Determination

A definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been published. This technique is essential for unambiguously confirming the atomic connectivity and stereochemistry of a molecule and providing insight into its solid-state conformation.

Crystal Structure Analysis and Bond Lengths/Angles

Without a published crystal structure, no empirical data is available on the specific bond lengths, bond angles, and torsion angles for this compound. Such data would provide valuable information on the geometry of the substituted phenyl ring and the methanol (B129727) moiety.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

An analysis of the intermolecular forces that govern the crystal packing of this compound cannot be conducted. Details regarding potential hydrogen bonding involving the hydroxyl group or other non-covalent interactions like π-π stacking are absent from the scientific record.

Polymorphism Studies of Solid Forms

There are no dedicated studies on the polymorphism of this compound. Research into whether this compound can exist in multiple crystalline forms (polymorphs), which could affect its physical properties, has not been reported. Studies on other substituted benzyl (B1604629) alcohols have focused on their synthesis or reactivity rather than their solid-state properties whiterose.ac.ukscience.govasianpubs.orgnih.govmdpi.com.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Chloro 2 Methoxyphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like (5-Bromo-4-chloro-2-methoxyphenyl)methanol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would form the basis for geometry optimization, electronic property analysis, and spectroscopic predictions.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For this compound, this analysis would determine crucial bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential, particularly concerning the rotation around the C-C bond connecting the phenyl ring to the methanol (B129727) group and the C-O bond of the methoxy (B1213986) group. By calculating the energy of different conformers, the most stable spatial arrangement can be identified.

Table 1: Key Geometric Parameters for Investigation This table lists important parameters for which values would be determined through DFT-based geometry optimization. Specific calculated values for the title compound are not available in the provided search results.

| Parameter | Description |

| C-Br Bond Length | The distance between the bromine atom and its attached carbon on the phenyl ring. |

| C-Cl Bond Length | The distance between the chlorine atom and its attached carbon on the phenyl ring. |

| C-O Bond Lengths | Distances for the methoxy and methanol groups' C-O bonds. |

| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the methanol group. |

| C-C-C Bond Angles | Angles within the phenyl ring, indicating any distortion from a perfect hexagon. |

| C-C-O-H Dihedral Angle | The torsional angle defining the orientation of the hydroxyl hydrogen. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.gov For halogenated compounds, halogen substitution can significantly lower the LUMO energy, influencing the molecule's reactivity. nih.gov In this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the oxygen atoms, while the LUMO would also be located across the ring system.

Table 2: Frontier Molecular Orbital Parameters This table outlines the key electronic parameters derived from FMO analysis. Calculated values for the title compound are not available in the search results.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the molecule's electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the molecule's electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity, stability, and polarizability. nih.gov |

| Chemical Potential | µ | Describes the tendency of electrons to escape the system. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | Quantifies the electrophilic nature of the molecule. |

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is invaluable for quantitatively describing intramolecular and intermolecular interactions, charge transfer, and delocalization effects. uni-muenchen.denumberanalytics.com

For this compound, NBO analysis would quantify the delocalization of electron density. This is achieved by examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). uni-muenchen.de Key interactions would likely include the delocalization of lone pair electrons from the oxygen, bromine, and chlorine atoms into the antibonding orbitals (σ* or π*) of the phenyl ring, which helps to stabilize the molecule. The magnitude of the second-order perturbation energy (E(2)) for each donor-acceptor interaction indicates its stabilizing effect.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are highly effective for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen, chlorine, and bromine atoms.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would likely be associated with the hydroxyl hydrogen of the methanol group, indicating its potential as a hydrogen bond donor.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectroscopy

While standard DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the primary electronic transitions (e.g., π → π* or n → π*). This theoretical spectrum could then be compared with experimental data to confirm the molecular structure and understand its photophysical properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy.

Vibrational Frequencies (IR/Raman): The calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to particular functional groups' stretching, bending, or torsional motions (e.g., O-H stretch, C-Br stretch, aromatic C-H bends).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ) for nuclei like 1H and 13C. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data to aid in structural elucidation.

Reaction Pathway and Transition State Calculations

Computational Modeling of Key Synthetic Steps

The key synthetic step for the formation of this compound is the nucleophilic addition of a hydride ion to the carbonyl carbon of 5-bromo-4-chloro-2-methoxybenzaldehyde (B2641546). This reaction is commonly achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Computational modeling of this process, typically employing Density Functional Theory (DFT), can elucidate the intricate details of the reaction mechanism. DFT calculations are instrumental in optimizing the geometries of the reactants, transition states, and products, as well as in determining the energetic profiles of the reaction. For the reduction of substituted benzaldehydes, these models have consistently shown a concerted mechanism where the hydride transfer from the reducing agent to the carbonyl carbon occurs.

The presence of substituents on the aromatic ring, such as the bromo, chloro, and methoxy groups in 5-bromo-4-chloro-2-methoxybenzaldehyde, significantly influences the electronic properties of the carbonyl group and, consequently, the reaction kinetics. Electron-withdrawing groups, like bromine and chlorine, are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group, being an electron-donating group, would partially counteract this effect. Computational models can precisely quantify these substituent effects on the activation energy of the reaction.

Energetic Profiles of Reaction Mechanisms

The energetic profile of the reduction of 5-bromo-4-chloro-2-methoxybenzaldehyde can be computationally mapped to visualize the energy changes along the reaction coordinate. This profile would feature the reactants (aldehyde and hydride source), a transition state, and the final product (the corresponding alcohol).

The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations can determine the geometry and energy of this transition state. For hydride reductions of benzaldehydes, the transition state typically involves the formation of a transient bond between the hydride ion and the carbonyl carbon, with a concomitant weakening of the carbonyl π-bond.

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. While specific values for the reduction of 5-bromo-4-chloro-2-methoxybenzaldehyde are not published, studies on similarly substituted benzaldehydes suggest that the activation energy would be influenced by the electronic nature of the substituents. The presence of both electron-withdrawing (Br, Cl) and electron-donating (OCH₃) groups creates a complex electronic environment, and computational analysis is essential to predict the net effect on the reaction's energetic barrier.

Table 1: Hypothetical Energetic Data for the Reduction of 5-Bromo-4-chloro-2-methoxybenzaldehyde (Illustrative)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Product | -20 to -30 |

Note: This data is illustrative and based on general trends observed in computational studies of similar reactions. Actual values would require specific DFT calculations.

Conformational Flexibility and Energetic Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods are powerful tools for exploring the conformational landscape of such molecules, identifying stable conformers, and determining the energy barriers to their interconversion.

The conformational flexibility of this compound arises primarily from the rotation around two key single bonds: the C(aryl)-C(methanol) bond and the C(methanol)-O(hydroxyl) bond. Rotation around these bonds gives rise to various spatial arrangements of the hydroxymethyl group relative to the substituted phenyl ring.

Computational studies on benzyl (B1604629) alcohol and its derivatives have shown that the orientation of the hydroxyl group is a critical factor in determining conformational stability. researcher.lifeacs.org For this compound, the interplay of steric hindrance from the ortho-methoxy group and the bulky halogen atoms with potential intramolecular hydrogen bonding and other non-covalent interactions will dictate the preferred conformations.

The energetic landscape of the molecule can be visualized as a potential energy surface, where the energy of the molecule is plotted as a function of its conformational coordinates (e.g., dihedral angles). Minima on this surface correspond to stable conformers, while saddle points represent the transition states for their interconversion.

Table 2: Predicted Stable Conformers of this compound and Their Relative Energies (Illustrative)

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| A | ~60° | 0.0 |

| B | ~180° | 1.5 - 2.5 |

| C | ~-60° | 0.0 |

Note: This data is illustrative and based on computational studies of substituted benzyl alcohols. The relative energies are influenced by a balance of steric and electronic effects.

The rotational barrier for the C(aryl)-C(methanol) bond is also a key parameter. In benzyl alcohol, this barrier is relatively low, allowing for facile rotation at room temperature. researcher.lifeacs.org However, the presence of the ortho-methoxy group in this compound is expected to significantly increase this barrier due to steric hindrance. Computational methods can provide a quantitative estimate of this rotational energy barrier, which is crucial for understanding the dynamic behavior of the molecule.

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Aromatic and Heterocyclic Compounds

While its application is predominantly documented in pharmaceutical synthesis, the inherent chemical reactivity of (5-Bromo-4-chloro-2-methoxyphenyl)methanol makes it a potent building block for a variety of complex molecules. The hydroxylmethyl group can be easily oxidized to an aldehyde, providing a gateway for the construction of larger molecules. For instance, oxidation using reagents like the Dess-Martin periodinane converts the alcohol to the corresponding aldehyde, which can then undergo further reactions to build complex heterocyclic systems. google.com The bromo and chloro substituents serve as handles for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, essential for elaborating the aromatic core into more intricate structures.

Precursor for Pharmaceutical Intermediates

The primary and most extensively documented use of this compound and its direct precursors is in the synthesis of pharmaceutical agents, particularly the class of antidiabetic drugs known as SGLT2 inhibitors.

This compound is a key structural motif in the synthesis of dapagliflozin (B1669812) and related SGLT2 inhibitors. The common synthetic strategy often begins with 5-bromo-2-chlorobenzoic acid. This starting material undergoes a Friedel-Crafts acylation reaction with a substituted benzene (B151609) (like phenetole) to form a benzophenone (B1666685) intermediate, such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The subsequent step involves the reduction of the ketone group. This reduction can proceed via the alcohol ((5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol) which is then further reduced to the diarylmethane scaffold central to dapagliflozin.

This diarylmethane core, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is the crucial aglycone component that is later coupled with a protected glucose derivative to complete the synthesis of dapagliflozin. The entire process highlights the importance of the initial framework provided by the substituted phenyl ring. Furthermore, derivatives of this scaffold are used to explore new classes of SGLT2 inhibitors, such as those incorporating a cyclopropane (B1198618) ring, for which a related ethene derivative serves as a key intermediate.

The utility of this chemical framework extends to the synthesis of other SGLT2 inhibitors, such as empagliflozin (B1684318). The synthesis of empagliflozin also utilizes a similar strategy, starting from 5-bromo-2-chlorobenzoic acid. In this case, the acid is reacted with anisole (B1667542) to produce the corresponding methoxy-substituted benzophenone. This ketone is then reduced to form the 5-bromo-2-chloro-4'-methoxydiphenylmethane intermediate. This intermediate is subsequently coupled with a protected glucopyranose and further elaborated to yield empagliflozin. The role of the this compound scaffold is therefore central to the construction of the diarylmethane core of multiple drugs in the gliflozin class.

Table 1: Synthesis of SGLT2 Inhibitors Using the (5-Bromo-4-chloro-2-methoxyphenyl) Core Structure

| Target Drug | Starting Material | Key Intermediate (Ketone) | Key Intermediate (Aglycone) |

|---|---|---|---|

| Dapagliflozin | 5-bromo-2-chlorobenzoic acid | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

Synthesis of Advanced Materials and Specialty Chemicals

Based on a review of the available scientific literature, the primary application of this compound is as an intermediate in pharmaceutical synthesis. There is currently no significant body of research detailing its use in the synthesis of advanced materials or other specialty chemicals.

Catalysis and Ligand Design

The potential of this compound or its derivatives in the fields of catalysis and ligand design has not been explored in the currently available literature. Its application appears to be highly specialized as a structural precursor rather than as a functional component in catalytic systems.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The traditional synthesis of polysubstituted benzyl (B1604629) alcohols often involves multi-step sequences that can be inefficient and generate significant waste. Future research will prioritize the development of novel synthetic strategies that are both more efficient and environmentally benign, aligning with the principles of green chemistry. vapourtec.com

Key areas of exploration include:

Transition-Metal-Free Reactions: A significant shift towards avoiding heavy or toxic metal catalysts is underway. For instance, base-mediated radical coupling reactions of aromatic alcohols present a green alternative to traditional methods that rely on transition-metal catalysis or the use of hazardous alkyl halides. chalmers.seresearchgate.net These methods could be adapted to construct the carbon skeleton of (5-Bromo-4-chloro-2-methoxyphenyl)methanol or its precursors with higher atom economy.

Photocatalysis: Visible-light-induced photocatalysis is a rapidly growing field that allows for the activation of molecules under mild conditions. organic-chemistry.org This technology could be applied to the selective oxidation of a corresponding toluene (B28343) derivative or for C-H functionalization reactions, offering a sustainable energy source to drive the synthesis. rsc.orgresearchgate.net The selective hydrogenation of a corresponding benzaldehyde (B42025) precursor using visible light and improved green catalysts is another promising sustainable route. researchgate.net

Sustainable Catalysts and Solvents: Research into catalysis using earth-abundant and low-toxicity metals like iron is gaining traction for reactions such as the etherification of benzyl alcohols. nih.gov Furthermore, the replacement of conventional volatile organic solvents with greener alternatives, such as propylene (B89431) carbonate, is a critical step towards sustainable synthesis. nih.gov Another approach involves halogen- and base-free carbonylation reactions of benzyl acetates, which can be synthesized from the corresponding benzyl alcohols using non-toxic reagents, offering a completely halogen-free process. rsc.org

| Aspect | Traditional Synthetic Approach | Emerging Sustainable Approach |

|---|---|---|

| Catalysis | Often relies on stoichiometric reagents or precious/toxic metal catalysts (e.g., Pd, Ru, Rh). | Focus on transition-metal-free reactions, earth-abundant metal catalysts (e.g., Fe), or photocatalysis. chalmers.sersc.orgnih.gov |

| Reagents | Use of hazardous reagents like alkyl halides or strong, non-recyclable acids/bases. | Utilization of alcohols as alkylating agents, molecular oxygen as a green oxidant. researchgate.netorganic-chemistry.org |

| Energy Input | Often requires high temperatures (conventional heating), leading to high energy consumption. | Use of visible light as a renewable energy source, milder reaction conditions. researchgate.net |

| Solvents | Use of chlorinated or other hazardous volatile organic compounds (VOCs). | Employment of green and recyclable solvents like propylene carbonate or water. nih.gov |

| Atom Economy | Can be low due to multi-step processes and the use of protecting groups. | Higher atom economy through C-H functionalization and cascade reactions. |

Development of Chemo- and Regioselective Reactions

The structure of this compound presents a significant challenge in selectivity due to its multiple potential reaction sites: the benzylic alcohol, two different halogen atoms (bromine and chlorine), and several aromatic C-H positions. Future research will be heavily focused on developing highly chemo- and regioselective reactions to predictably functionalize a single site without affecting the others.

Promising research directions include:

Catalyst-Controlled Regioselectivity: The inherent electronic and steric properties of the substrate often dictate the outcome of a reaction. A key future goal is to override this substrate control with catalyst control. For example, different catalysts can be used to direct the chlorination of phenols to either the ortho or para position, a principle that could be extended to the further functionalization of the aromatic ring of this compound. researchgate.net

Selective Cross-Coupling: The differential reactivity of C-Br and C-Cl bonds is a well-established principle, with the C-Br bond being more reactive in typical palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.gov Future work will refine this selectivity, developing catalytic systems that can functionalize the C-Br bond with near-perfect fidelity while leaving the C-Cl bond intact, or vice-versa under different conditions.

Orthogonal Functionalization: A major avenue will be the development of orthogonal reaction conditions, where one functional group can be manipulated without affecting another. For instance, a highly chemoselective method for the chlorination of benzyl alcohols to benzyl chlorides using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) operates under neutral conditions that are compatible with other acid-labile groups on the molecule. organic-chemistry.org Similarly, developing methods for selective C-H functionalization, such as visible-light-driven C(sp³)–H bromination, could allow for modification at specific aliphatic positions without altering the aromatic core. researchgate.net

| Reaction Type | Target Site | Potential Reagents/Catalysts | Objective and Significance |

|---|---|---|---|

| Suzuki Cross-Coupling | C-Br bond | Aryl boronic acid, Pd(PPh₃)₄ | Selective arylation at the C5 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond. nih.gov |

| Buchwald-Hartwig Amination | C-Br bond | Amine, Palladium catalyst with specialized ligand | Introduction of nitrogen-containing functional groups at a specific position for pharmaceutical applications. |

| Hydroxyl Group Substitution | -CH₂OH | 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Chemoselective conversion of the alcohol to a chloride without affecting the aromatic halogens. organic-chemistry.org |

| Directed C-H Functionalization | Aromatic C-H | Transition metal catalyst (e.g., Rh, Ru) with a directing group | Functionalization of a specific aromatic C-H bond, guided by the existing methoxy (B1213986) or hydroxyl group. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive powerhouse for designing new reactions and molecules. longdom.org For a complex molecule like this compound, advanced computational modeling will be indispensable.

Future applications in this area will involve:

Density Functional Theory (DFT) Studies: DFT calculations are highly effective for predicting molecular properties. nih.govmdpi.com For this specific compound, DFT can be used to optimize its 3D geometry, calculate the energies of frontier molecular orbitals (HOMO/LUMO) to predict reactivity, and generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient sites for nucleophilic and electrophilic attack, respectively. nih.govdoi.org This information can guide the choice of reagents and catalysts for selective transformations. nih.gov

Reaction Pathway and Mechanism Modeling: Computational tools can model entire reaction pathways, calculating the transition state energies to predict the most favorable synthetic route. This can save significant experimental time and resources by screening potential reactions in silico before attempting them in the lab.

Machine Learning and AI for Selectivity Prediction: A frontier in computational chemistry is the use of machine learning (ML) and artificial intelligence (AI). longdom.org Graph-convolutional neural networks are being trained on vast reaction databases to predict site selectivity in aromatic C-H functionalization reactions with high accuracy. chemrxiv.orgrsc.org Such models could be applied to this compound to predict the most likely outcome of various functionalization reactions, accelerating the discovery of new synthetic methods. chemrxiv.org

| Computational Method | Predicted Property/Application | Significance for Synthesis and Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure. nih.gov | Provides a fundamental understanding of the molecule's stability and shape. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energy levels and distribution. nih.gov | Predicts the most likely sites for electrophilic and nucleophilic attack, guiding regioselective reaction design. |

| Molecular Electrostatic Potential (MEP) Mapping | Identification of electron-rich and electron-poor regions. nih.gov | Visually indicates reactive centers for guiding selective chemical modifications. |

| Transition State Calculation | Activation energies for potential reaction pathways. | Allows for the in silico screening of synthetic routes to identify the most kinetically favorable options. |

| Machine Learning Models | Prediction of site selectivity for C-H functionalization. chemrxiv.orgrsc.org | Accelerates the discovery of novel, selective reactions by predicting outcomes without the need for extensive experimentation. |

Integration with Flow Chemistry and Automation for Scalable Production

To translate laboratory discoveries into practical applications, scalable and efficient production methods are essential. The integration of continuous flow chemistry and automation represents a paradigm shift from traditional batch processing, offering enhanced control, safety, and throughput. researchgate.net

The synthesis and derivatization of this compound are well-suited for these emerging technologies:

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor offers superior control over parameters like temperature, pressure, and reaction time. researchgate.net This precise control can lead to higher yields, improved purity, and enhanced safety, especially when dealing with exothermic reactions or unstable intermediates. rsc.org The synthesis of pharmaceutical intermediates is increasingly benefiting from the scalability and consistency offered by flow chemistry. researchgate.net

Automated Reaction Optimization: Automated platforms can perform numerous experiments in a high-throughput manner to rapidly screen and optimize reaction conditions (e.g., catalysts, solvents, stoichiometry, temperature). rsc.org By integrating analytical tools like NMR or LC-MS directly into the flow system, a feedback loop can be created where a machine-learning algorithm intelligently explores the reaction space to find the optimal conditions for synthesizing or functionalizing this compound.

Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating and purifying intermediates. rsc.org This dramatically increases efficiency, reduces waste, and shortens production timelines. An automated, multistep flow synthesis could be designed to produce this compound from simple precursors and then perform subsequent selective functionalization reactions in a continuous, end-to-end process. beilstein-journals.org

| Parameter | Traditional Batch Synthesis | Automated Flow Chemistry |

|---|---|---|

| Process Control | Limited control over heat/mass transfer, potential for hotspots. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Higher risk with large volumes of hazardous materials and exothermic reactions. | Improved safety due to small reactor volumes and superior heat dissipation. rsc.org |

| Scalability | Often challenging to scale up; processes may not translate well from lab to plant. | Easier to scale by running the system for longer periods or using parallel reactors ("scale-out"). |

| Efficiency | Requires isolation and purification at each step, leading to lower overall yield and more waste. | Enables telescoped reactions, reducing workup steps and improving throughput. rsc.org |

| Optimization | Slow and labor-intensive, typically one variable at a time. | Rapid optimization using automated high-throughput screening and algorithms. rsc.org |

Q & A

(Basic) What are the recommended synthetic routes for (5-Bromo-4-chloro-2-methoxyphenyl)methanol, and how can reaction efficiency be monitored?

Methodological Answer:

A common approach involves multi-step halogenation and methoxylation of a phenylmethanol precursor. For example:

Bromination/Chlorination: Start with a substituted phenol derivative, and introduce bromine/chlorine via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃ under controlled temperatures (0–25°C).

Methoxylation: Protect hydroxyl groups using methylating agents (e.g., CH₃I/K₂CO₃ in DMF).

Reduction: Reduce carbonyl intermediates (e.g., aldehydes) to alcohols using NaBH₄ or LiAlH₄ in anhydrous THF.

Monitoring Efficiency:

- Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .

- Confirm completion by observing the disappearance of starting material spots (Rf comparison).

(Basic) How should researchers characterize this compound spectroscopically, and what key spectral signatures are expected?

Methodological Answer:

A combination of techniques is required:

- ¹H/¹³C NMR:

- Aromatic protons: Multiplets in δ 6.8–7.5 ppm (integration reflects substitution pattern).

- Methoxy group: Singlet at δ ~3.8 ppm (3H).

- Hydroxyl proton: Broad peak at δ ~1.5–2.5 ppm (exchangeable, may vary with solvent).

- IR Spectroscopy:

- O-H stretch: ~3200–3500 cm⁻¹ (broad).

- C-O (methoxy): ~1250 cm⁻¹.

- Mass Spectrometry (MS):

- Molecular ion peak at m/z consistent with C₈H₇BrClO₂ (exact mass: ~265.4).

Validation: Compare experimental data with PubChem-computed InChI keys or crystallographic databases .

(Advanced) How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

Methodological Answer:

Contradictions (e.g., unexpected splitting or shifts) may arise from:

- Conformational isomerism: Use variable-temperature NMR to assess dynamic effects.

- Impurity interference: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Crystal packing effects: Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) to confirm molecular geometry.

- Computational modeling: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

(Advanced) What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?

Methodological Answer:

- Solvent selection: Use ethanol or methanol for slow evaporation, as these solvents promote hydrogen-bonded networks (observed in analogous structures ).

- Temperature control: Gradual cooling (0.5°C/hr) from saturation temperature reduces defects.

- Seeding: Introduce microcrystals to induce controlled nucleation.

- Refinement: Process data with SHELX programs (e.g., SHELXL for anisotropic displacement parameters) to resolve twinning or disorder .

(Advanced) How can reaction conditions be optimized for nucleophilic substitution at the benzylic position?

Methodological Answer:

- Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.

- Catalyst selection: Compare phase-transfer catalysts (e.g., TBAB) vs. Lewis acids (e.g., ZnCl₂).

- Kinetic studies: Use in situ IR or HPLC to monitor substituent effects on reaction rate.

- Byproduct analysis: Identify halogen displacement intermediates via LC-MS and adjust stoichiometry to minimize side reactions .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr/HCl gases).

- Storage: Keep in amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent photodegradation or oxidation.

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

(Advanced) How can computational tools predict the reactivity of this compound in catalytic cross-coupling reactions?

Methodological Answer:

- DFT calculations: Model transition states for Suzuki-Miyaura coupling using bromine as the leaving group (software: ORCA, Gaussian).

- Molecular docking: Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to assess steric/electronic effects.

- Machine learning: Train models on existing reaction databases (Reaxys, SciFinder) to predict optimal ligands/solvents.

(Advanced) What strategies mitigate data discrepancies in solubility studies across different laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.